
3-Hydroxy-3-phenyl-2-(pyridin-2-yl)-2,3-dihydro-1h-isoindol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-3-phenyl-2-(pyridin-2-yl)-2,3-dihydro-1h-isoindol-1-one is a complex organic compound with a unique structure that includes a hydroxy group, a phenyl group, and a pyridinyl group attached to an isoindoline core. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-phenyl-2-(pyridin-2-yl)-2,3-dihydro-1h-isoindol-1-one typically involves multi-step organic reactions. One common method includes the condensation of 2-pyridinecarboxaldehyde with an appropriate phenyl-substituted amine, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like ethanol or dimethylformamide. The temperature and pH conditions are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3-Hydroxy-3-phenyl-2-(pyridin-2-yl)-2,3-dihydro-1h-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenyl and pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.
科学的研究の応用
3-Hydroxy-3-phenyl-2-(pyridin-2-yl)-2,3-dihydro-1h-isoindol-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
類似化合物との比較
Similar Compounds
- 3-Hydroxy-2-(pyridin-2-yl)-3H-isoindol-1-one
- 3-Hydroxy-3-(4-methoxyphenyl)-2-(pyridin-2-yl)-2,3-dihydro-1h-isoindol-1-one
- 3-Hydroxy-3-(4-chlorophenyl)-2-(pyridin-2-yl)-2,3-dihydro-1h-isoindol-1-one
Uniqueness
3-Hydroxy-3-phenyl-2-(pyridin-2-yl)-2,3-dihydro-1h-isoindol-1-one is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for diverse interactions with biological molecules, making it a valuable compound for research in various fields.
特性
| 3532-41-0 | |
分子式 |
C19H14N2O2 |
分子量 |
302.3 g/mol |
IUPAC名 |
3-hydroxy-3-phenyl-2-pyridin-2-ylisoindol-1-one |
InChI |
InChI=1S/C19H14N2O2/c22-18-15-10-4-5-11-16(15)19(23,14-8-2-1-3-9-14)21(18)17-12-6-7-13-20-17/h1-13,23H |
InChIキー |
WEBJZBBHPCIJJY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2C4=CC=CC=N4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



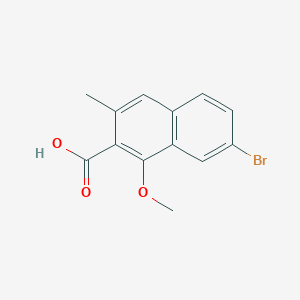
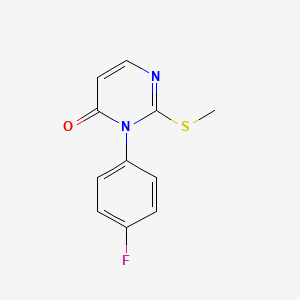
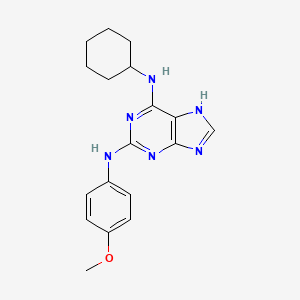
![6-Methyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12923599.png)
![4-(4-Methoxyphenyl)-4H-cyclopenta[C]cinnoline](/img/no-structure.png)

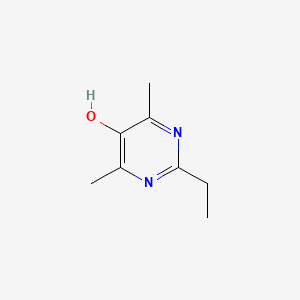
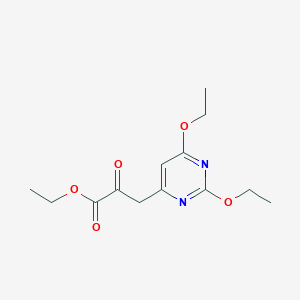

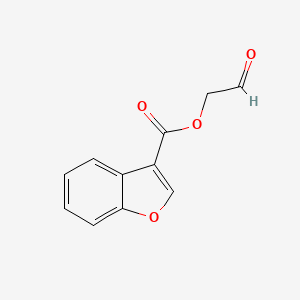
![(1-methyl-5,7-dioxo-4H-pyrazolo[4,3-d]pyrimidin-6-yl) benzenesulfonate](/img/structure/B12923630.png)
![4-Chloro-5-[(2,4-dichlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12923637.png)
